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Compound of Interest

Compound Name: 2-Ethylbutyl acetate

Cat. No.: B155402

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic
Resonance (NMR) spectral data for 2-ethylbutyl acetate. It includes tabulated chemical shifts,
a detailed experimental protocol for data acquisition, and a visualization of the molecule's
carbon framework to aid in spectral interpretation. This information is crucial for the structural
elucidation and quality control of 2-ethylbutyl acetate in research and development settings.

Data Presentation: 3C NMR Chemical Shifts

The 3C NMR spectrum of 2-ethylbutyl acetate exhibits distinct signals corresponding to each
unique carbon atom in the molecule. The chemical shifts (8) are reported in parts per million
(ppm) relative to a standard reference.

Carbon Atom Chemical Shift (ppm)
C=0 (Carbonyl) ~171.0

-O-CHz2- ~66.0

-CH(CH2CHs)2 ~40.0

-CH2CHs ~23.0

CHs-C=0 ~21.0

-CH2CHs ~11.0
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Experimental Protocol

The following outlines a standard methodology for the acquisition of a 13C NMR spectrum of 2-
ethylbutyl acetate.

1. Sample Preparation:

o Asample of 2-ethylbutyl acetate (typically 10-50 mg) is dissolved in a deuterated solvent,
such as chloroform-d (CDCIs), in a standard 5 mm NMR tube. The final volume is typically
0.5-0.7 mL.

o A small amount of tetramethylsilane (TMS) can be added as an internal standard for
chemical shift referencing (6 = 0.00 ppm), though referencing to the residual solvent peak is
also common.

2. NMR Spectrometer Setup:

e The experiment is performed on a high-resolution NMR spectrometer, for instance, a Bruker
DPX-300 or a similar instrument, operating at a *3C frequency of approximately 75.5 MHz.

e The probe is tuned and matched to the 13C frequency to ensure optimal signal detection.
3. Data Acquisition:

o A standard single-pulse experiment with proton decoupling is typically employed to obtain a
spectrum where each unique carbon atom appears as a singlet. This simplifies the spectrum
and improves the signal-to-noise ratio.

o Key acquisition parameters include:
o Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay.

o Relaxation Delay (D1): A delay of 1-2 seconds between pulses is generally sufficient for
qualitative analysis. For quantitative analysis, a longer delay (5-10 times the longest T1) is
necessary.

o Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans
(e.g., 128 to 1024 or more) is typically required to achieve an adequate signal-to-noise
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ratio.
o Acquisition Time (AQ): Typically set to 1-2 seconds.
4. Data Processing:

e The acquired Free Induction Decay (FID) is processed using appropriate software (e.g.,
TopSpin, Mnova).

e Processing steps include:

o Fourier Transformation: To convert the time-domain data (FID) into the frequency-domain
spectrum.

o Phasing: To correct the phase of the spectral lines.
o Baseline Correction: To ensure a flat baseline.

o Referencing: The chemical shift scale is calibrated using the internal standard (TMS) or
the solvent peak (e.g., CDCls at 77.16 ppm).

Mandatory Visualization

The following diagram illustrates the chemical structure of 2-ethylbutyl acetate with each
carbon atom labeled according to its corresponding signal in the 33C NMR spectrum.

Caption: Structure and 3C NMR assignments for 2-ethylbutyl acetate.

« To cite this document: BenchChem. [In-Depth Technical Guide: 13C NMR Spectral Analysis of
2-Ethylbutyl Acetate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b155402#2-ethylbutyl-acetate-c-nmr-spectral-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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